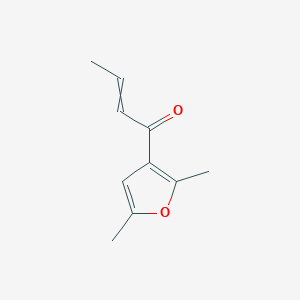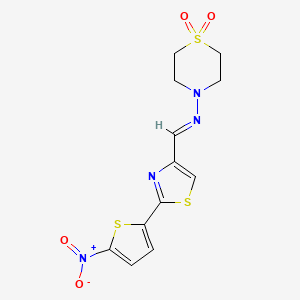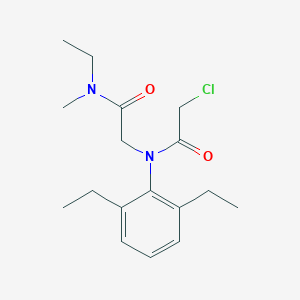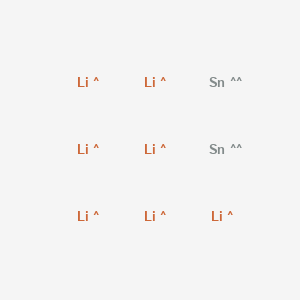
CID 71364080
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier CID 71364080 is a chemical entity listed in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 71364080 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary depending on the desired application and the scale of production. Common methods include:
Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.
Catalytic Reactions: Catalysts are often used to increase the efficiency and selectivity of the reactions.
Temperature and Pressure Control: Precise control of temperature and pressure is crucial to optimize reaction rates and yields.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large reactors with automated control systems to monitor and adjust reaction parameters. The use of high-purity reagents and solvents is essential to minimize impurities and ensure consistent product quality. Common industrial methods include:
Batch Processing: This involves producing the compound in discrete batches, allowing for careful monitoring and control of each production run.
Continuous Flow Processing: This method allows for the continuous production of the compound, which can be more efficient and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
CID 71364080 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. Common reagents include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example:
Oxidation: Can produce oxidized derivatives with higher oxidation states.
Reduction: Can produce reduced derivatives with lower oxidation states.
Substitution: Can produce substituted derivatives with different functional groups.
Applications De Recherche Scientifique
CID 71364080 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of CID 71364080 involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
CID 71364080 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various factors such as:
Chemical Structure: Similar compounds may have similar core structures or functional groups.
Biological Activity: Similar compounds may exhibit similar biological effects or mechanisms of action.
Applications: Similar compounds may be used in similar scientific or industrial applications.
Some similar compounds include:
CID 5526: Tranexamic acid, used as an antifibrinolytic agent.
CID 48669: Another compound with potential therapeutic applications.
Propriétés
Numéro CAS |
55608-41-8 |
|---|---|
Formule moléculaire |
Li7Sn2 |
Poids moléculaire |
286 g/mol |
InChI |
InChI=1S/7Li.2Sn |
Clé InChI |
WASAWSVIRJVDMH-UHFFFAOYSA-N |
SMILES canonique |
[Li].[Li].[Li].[Li].[Li].[Li].[Li].[Sn].[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B14625906.png)
![2-[2-(Thiophen-2-yl)propyl]benzonitrile](/img/structure/B14625913.png)
![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)


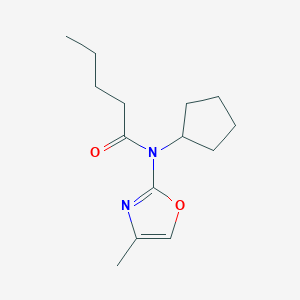
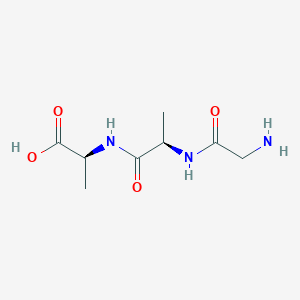

![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)
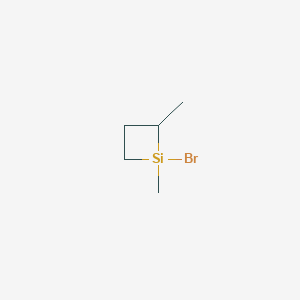
![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)
